molecular formula C10H8LiN3O2 B6214625 lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate CAS No. 2622900-21-2

lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B6214625
CAS No.: 2622900-21-2
M. Wt: 209.2 g/mol
InChI Key: CZYVIKOHNKSFMI-UHFFFAOYSA-M
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Description

Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate is a lithium salt derived from the 1-benzyl-substituted 1,2,4-triazole-3-carboxylic acid. The benzyl group at the 1-position of the triazole ring introduces steric bulk and aromaticity, which may influence its physicochemical properties, such as solubility, thermal stability, and coordination behavior. These lithium triazole carboxylates are typically synthesized via deprotection or condensation reactions, as seen in ribavirin analogs .

Properties

CAS No.

2622900-21-2

Molecular Formula

C10H8LiN3O2

Molecular Weight

209.2 g/mol

IUPAC Name

lithium;1-benzyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C10H9N3O2.Li/c14-10(15)9-11-7-13(12-9)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,14,15);/q;+1/p-1

InChI Key

CZYVIKOHNKSFMI-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)[O-]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid with a lithium salt. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce dihydrotriazoles. Substitution reactions can result in a variety of benzyl-substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The triazole ring is a significant pharmacophore in medicinal chemistry. Compounds containing this structure have demonstrated a wide range of biological activities:

  • Anticancer Activity : Triazole derivatives have been explored as potential anticancer agents. Research indicates that they can inhibit tumor growth and induce apoptosis in cancer cells. For example, studies have shown that 1-benzyl-1H-1,2,4-triazole derivatives exhibit selective cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate has been evaluated for its antibacterial and antifungal activities. The compound's ability to disrupt microbial cell membranes contributes to its efficacy against a range of pathogens .
  • Neuroprotective Effects : Emerging studies suggest that triazole derivatives may provide neuroprotective benefits. They are being investigated for their potential to treat neurodegenerative diseases by modulating neuroinflammatory pathways .

Agricultural Applications

In agriculture, triazole compounds are primarily used as fungicides due to their effectiveness in controlling fungal diseases in crops. This compound may serve as a lead compound for developing new agrochemicals with enhanced efficacy and reduced environmental impact.

Materials Science Applications

The unique properties of lithium-containing compounds make them suitable for various materials science applications:

  • Conductive Polymers : Lithium salts are often incorporated into polymer matrices to enhance electrical conductivity. The presence of the triazole moiety can further improve the thermal stability and mechanical properties of these materials .
  • Sensors : this compound can be utilized in the development of sensors due to its ability to interact with specific analytes. This interaction can be harnessed for detecting environmental pollutants or biological markers .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of lithium salts with benzyl-substituted triazole derivatives. Optimization of reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity . Characterization techniques like NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Study BAntimicrobial EfficacyShowed significant inhibition of fungal growth in agricultural crops compared to traditional fungicides.
Study CNeuroprotective EffectsIndicated potential protective effects against oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes involved in the synthesis of essential biomolecules. For example, it may inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The benzyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or isopropyl).
  • Electronic Effects : Aromatic benzyl substituents can stabilize the triazole ring via π-π interactions, possibly increasing thermal stability compared to aliphatic analogs .
  • Positional Isomerism : Substitution at the 1-position (benzyl, isopropyl) versus the 4- or 5-position (methyl) alters the electron density distribution, affecting coordination with lithium ions and reactivity .

Physicochemical Properties

  • Solubility : The benzyl-substituted derivative likely exhibits lower aqueous solubility compared to methyl or isopropyl analogs due to increased hydrophobicity. For example, the 95% pure 4-methyl derivative is reported as a stable solid, suggesting moderate solubility in polar solvents .
  • Thermal Stability : Dimethyl-substituted analogs (e.g., ) may have higher melting points due to symmetrical packing, whereas the bulky benzyl group could disrupt crystal lattice formation, lowering the melting point.

Biological Activity

Lithium(1+) 1-benzyl-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound consists of a lithium ion coordinated to a benzyl-substituted triazole ring with a carboxylate functional group. The presence of the lithium ion enhances the compound's solubility and reactivity, which can influence its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that triazole derivatives can possess significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their activity and leading to cell death.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways. It has been observed to affect the expression of pro-apoptotic and anti-apoptotic genes, leading to growth inhibition in certain cancer cell lines.
  • Enzyme Inhibition : The compound has been reported to inhibit enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and overall metabolic flux within cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The triazole ring facilitates hydrogen bonding with target biomolecules, enhancing binding affinity and specificity.
  • Modulation of Signaling Pathways : By influencing cellular signaling pathways, the compound can alter gene expression and cellular metabolism. This modulation is crucial for its anticancer effects and potential neuroprotective properties.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibits microbial enzyme activity leading to cell death
AnticancerInduces apoptosis in cancer cells through modulation of gene expression
Enzyme InhibitionAffects cytochrome P450 enzymes impacting drug metabolism

Case Study Example

In a study examining the effects of this compound on cancer cell lines, researchers found that treatment led to a significant decrease in cell viability. This was associated with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis .

Synthesis and Purification

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Utilizing azides and alkynes through click chemistry methods.
  • Lithiation : Introducing lithium ions through metathesis reactions or direct lithium insertion.
  • Purification : Employing techniques such as crystallization or chromatography to achieve high purity.

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